N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide
CAS No.: 941998-26-1
Cat. No.: VC4855609
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941998-26-1 |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.38 |
| IUPAC Name | N-cyclopentyl-N'-(4-phenoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C19H20N2O3/c22-18(20-14-6-4-5-7-14)19(23)21-15-10-12-17(13-11-15)24-16-8-2-1-3-9-16/h1-3,8-14H,4-7H2,(H,20,22)(H,21,23) |
| Standard InChI Key | PGNONVIZXKQQRK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide involves multiple steps:
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Preparation of Precursors:
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Cyclopentylamine serves as the source of the cyclopentyl group.
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4-Phenoxybenzoic acid or derivatives provide the phenoxyphenyl moiety.
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Oxalamide Formation:
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The reaction typically involves coupling the amine with oxalyl chloride to form the oxalamide linkage.
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Catalysts or reagents such as triethylamine may be used to enhance yield.
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Purification:
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Techniques like recrystallization or chromatography ensure high purity.
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Chemical Reactions
N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide participates in various chemical reactions:
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Oxidation: Reacts with agents like potassium permanganate to modify functional groups.
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Reduction: Can undergo hydrogenation using reducing agents like sodium borohydride.
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Substitution: Functional groups on the phenoxy ring can be replaced under specific conditions.
These reactions make it a valuable intermediate in organic synthesis.
Mechanism of Action
The compound has shown interaction with biological targets such as enzymes and receptors. Its mechanism involves:
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Modulation of enzymatic activity related to metabolic pathways.
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Potential receptor binding, influencing signaling pathways involved in inflammation and cancer.
Cytotoxicity
Studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 10.5 |
| A549 | 12.3 |
These results suggest its potential as an anticancer agent.
Anti-inflammatory Effects
In vitro studies indicate its ability to reduce pro-inflammatory cytokines such as TNF- and IL-6:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF- | 1200 | 600 |
| IL-6 | 800 | 400 |
Medicinal Chemistry
The compound is being explored for:
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Anticancer therapeutics due to its cytotoxic properties.
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Anti-inflammatory drugs targeting cytokine pathways.
Organic Synthesis
Its reactivity makes it an ideal building block for synthesizing complex molecules.
Industrial Use
It is used in the development of materials and catalysts for chemical processes.
Comparison with Similar Compounds
N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide has structural analogs with varying properties:
| Compound | Structural Difference | Applications |
|---|---|---|
| N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide | Thiazole group instead of phenoxyphenyl | Antimicrobial research |
| N1-cyclopentyl-N2-(4-methoxyphenyl)oxalamide | Methoxy group instead of phenoxy group | Modified pharmacokinetics |
These comparisons highlight how small structural changes can influence functionality.
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